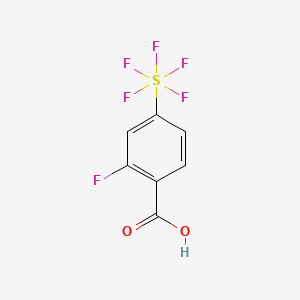

2-Fluoro-4-(pentafluorosulfur)benzoic acid

Description

2-Fluoro-4-(pentafluorosulfur)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 2-position and a pentafluorosulfur (-SF₅) group at the 4-position of the benzene ring. Fluorinated benzoic acids are widely employed in medicinal chemistry and materials science due to their enhanced metabolic stability, bioavailability, and capacity for halogen bonding interactions with biological targets .

Properties

IUPAC Name |

2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F6O2S/c8-6-3-4(16(9,10,11,12)13)1-2-5(6)7(14)15/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIDEXWQQLSCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240257-03-7 | |

| Record name | Sulfate(1-), (4-carboxylato-3-fluorophenyl)pentafluoro-, hydrogen (1:1), (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Direct Pentafluorosulfanylation of Fluorobenzoic Acid Derivatives

- Starting Materials: Fluorinated benzoic acid derivatives or halogenated precursors.

- Reagents: Sulfur pentafluoride halides (SF5Cl or SF5Br) or pentafluorosulfanyl radical sources.

- Conditions: Radical initiation or transition-metal catalysis under inert atmosphere.

- Mechanism: Radical addition of SF5 radical to the aromatic ring followed by functional group transformations to install the carboxylic acid.

This method is less common due to the difficulty in handling SF5Cl and SF5Br reagents.

Transition-Metal Catalyzed Cross-Coupling Using 4-Bromophenylsulfur Pentafluoride

A more practical and widely used method involves palladium-catalyzed cross-coupling reactions using 4-bromophenylsulfur pentafluoride as a key intermediate.

Step 1: Synthesis of 4-Bromophenylsulfur Pentafluoride

This intermediate is prepared by halogenation and pentafluorosulfanylation of bromobenzene derivatives.

Step 2: Palladium-Catalyzed Coupling

The 4-bromophenylsulfur pentafluoride undergoes coupling with suitable nucleophiles or organometallic reagents (e.g., carboxylate equivalents) in the presence of Pd(PPh3)4 catalyst, bases like cesium carbonate or potassium carbonate, and solvents such as toluene or DMF.

-

- Temperature: 80–110 °C

- Time: 16–20 hours

- Atmosphere: Nitrogen or argon

Workup: Extraction with dichloromethane, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.

Yields: Moderate to good (50–80%) depending on substrate and conditions.

Use of Pentafluorosulfanyldifluoroacetic Acid Derivatives

- Reagents: Pentafluorosulfanyldifluoroacetic acid and its acyl chloride derivatives.

- Procedure: Conversion of pentafluorosulfanyldifluoroacetic acid to the corresponding acyl chloride using phosphorus pentachloride (PCl5), followed by reaction with 2-amino benzoic acid derivatives.

- Outcome: Formation of pentafluorosulfanyl-substituted benzamides, which can be further transformed into the target benzoic acid derivatives through hydrolysis or cyclization.

- Advantages: This method provides a versatile route to introduce the SF5 group indirectly and allows for further functionalization.

Radical-Based Methods Using SF6 as SF5 Source

Recent advances have explored the use of sulfur hexafluoride (SF6) as a pentafluorosulfanyl radical source under photoredox catalysis or single-electron transfer conditions:

- Mechanism: SF6 is reduced to a SF5 radical anion, which decomposes to SF5 radical that adds to aromatic substrates.

- Catalysts and Reagents: Photoredox catalysts such as α-phenylphenothiazine, copper salts for radical stabilization, lithium benzophenone ketyl, or TEMPO.

- Limitations: Yields are often low, and the method is still under development for scale-up and practical synthesis.

| Method | Key Reagents | Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|---|

| Direct Pentafluorosulfanylation with SF5Cl/SF5Br | SF5Cl, SF5Br | Radical or metal-catalyzed, inert atmosphere | Direct introduction of SF5 | Reagents costly, unstable, difficult handling | Variable, often low |

| Pd-Catalyzed Cross-Coupling with 4-Bromophenylsulfur Pentafluoride | 4-Bromophenylsulfur pentafluoride, Pd(PPh3)4, Cs2CO3 | 80–110 °C, 16–20 h, N2 | Good yields, scalable, versatile | Requires preparation of intermediate | 50–80% |

| Acylation with Pentafluorosulfanyldifluoroacetic Acid Derivatives | SF5CF2COOH, PCl5, 2-Aminobenzoic acid | Room temperature to mild heating | Indirect SF5 introduction, versatile | Multi-step, requires further transformations | Moderate |

| Radical SF6 Activation | SF6, photoredox catalyst, Cu salt | Photoredox conditions, inert atmosphere | Novel, uses abundant SF6 | Low yields, experimental | Low to moderate |

- The palladium-catalyzed cross-coupling approach using 4-bromophenylsulfur pentafluoride is currently the most practical and widely reported method for preparing 2-fluoro-4-(pentafluorosulfur)benzoic acid and related compounds, offering good yields and functional group tolerance.

- The development of pentafluorosulfanyldifluoroacetic acid as a reagent has expanded synthetic options, allowing incorporation of SF5 groups into benzamide and benzoic acid frameworks.

- Radical methods utilizing SF6 are promising but require further optimization for synthetic utility.

- The choice of method depends on available starting materials, desired scale, and equipment.

The preparation of 2-fluoro-4-(pentafluorosulfur)benzoic acid involves specialized synthetic strategies to incorporate the pentafluorosulfanyl group. Transition-metal catalyzed cross-coupling using 4-bromophenylsulfur pentafluoride intermediates currently represents the most efficient and scalable approach. Advances in reagent development and radical chemistry continue to expand the toolbox for synthesizing this and related SF5-containing compounds, enabling their application in medicinal chemistry and materials science.

Chemical Reactions Analysis

2-Fluoro-4-(pentafluorosulfur)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and pentafluorosulfur groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific reagents and conditions depend on the desired outcome.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent benzoic acid.

Common reagents used in these reactions include sulfur tetrafluoride, various halogenating agents, and strong acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Introduction to 2-Fluoro-4-(pentafluorosulfur)benzoic acid

2-Fluoro-4-(pentafluorosulfur)benzoic acid is a fluorinated aromatic compound characterized by its unique molecular structure, which includes a benzoic acid core with a fluorine atom at the 2-position and a pentafluorosulfanyl group at the 4-position. This compound has garnered attention due to its diverse applications in scientific research, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.

Antimicrobial Activity

Research indicates that 2-Fluoro-4-(pentafluorosulfur)benzoic acid exhibits significant antimicrobial properties. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes. This makes it a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Inhibition of Enzymatic Activity

This compound has been studied for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. Selective COX-2 inhibitors are particularly valuable in reducing inflammation while minimizing gastrointestinal side effects typically associated with non-selective inhibitors. The presence of the pentafluorosulfanyl group enhances its selectivity and potency in inhibiting COX-2 activity.

Antimalarial Potential

The incorporation of the pentafluorosulfanyl group into known antimalarial frameworks has shown promising results. For instance, derivatives of established antimalarial drugs like mefloquine have demonstrated enhanced efficacy against Plasmodium falciparum, the parasite responsible for malaria. This suggests that modifications using 2-Fluoro-4-(pentafluorosulfur)benzoic acid could lead to more effective treatments for malaria.

Catalytic Applications

The compound acts as a Lewis acid catalyst, facilitating various organic reactions such as esterification, transesterification, and polymerization. Its high reactivity and selectivity make it an essential tool in synthetic organic chemistry, allowing for the efficient production of complex organic molecules.

Case Study 1: Antimicrobial Development

A study explored the antimicrobial properties of SF5-containing compounds, including derivatives of 2-Fluoro-4-(pentafluorosulfur)benzoic acid. Results indicated that these compounds effectively disrupted microbial cell membranes, leading to significant antibacterial activity against various pathogens.

Case Study 2: COX-2 Inhibition Research

Research focused on the anti-inflammatory potential of SF5-containing benzopyrans revealed their ability to selectively inhibit COX-2 without affecting COX-1 activity significantly. This selectivity is crucial for developing safer anti-inflammatory medications with fewer side effects.

Case Study 3: Enhanced Antimalarial Activity

In a comparative study, SF5-substituted mefloquine derivatives were evaluated against Plasmodium falciparum. The findings suggested that these modifications improved the IC50 values significantly, indicating enhanced efficacy and potential for clinical application in malaria treatment.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(pentafluorosulfur)benzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine and pentafluorosulfur groups can form strong bonds with various biological molecules, influencing their activity and stability. These interactions can affect pathways involved in enzyme activity, protein folding, and cellular signaling .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substitution pattern on the benzoic acid scaffold significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

| Compound Name | Substituents | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | 2-F, 4-CF₃ | 115029-24-8 | C₈H₄F₄O₂ | 208.11 | 168–170 | API precursor, GPCR agonist activity |

| 4-Fluorobenzoic acid | 4-F | 456-22-4 | C₇H₅FO₂ | 140.11 | 182–184 | Ligand in lanthanide complexes |

| 2-Fluoro-4-formylbenzoic acid | 2-F, 4-CHO | 604000-97-7 | C₈H₅FO₃ | 168.12 | N/A | Organic synthesis, fluorinated probes |

| 2-Fluoro-4-(hydroxymethyl)benzoic acid | 2-F, 4-CH₂OH | 214554-18-4 | C₈H₇FO₃ | 170.14 | 170–175 | Intermediate in drug discovery |

| 4-Fluoro-2-(trifluoromethyl)benzoic acid | 4-F, 2-CF₃ | 5292-42-2 | C₈H₄F₄O₂ | 208.11 | N/A | Materials science, fluorinated polymers |

Physicochemical Properties

- Acidity and Solubility: The electron-withdrawing nature of fluorine and -SF₅/-CF₃ groups enhances the acidity of the carboxylic acid group compared to non-fluorinated analogs. For example, 2-fluoro-4-(trifluoromethyl)benzoic acid exhibits a pKa ~1.5–2.0, making it more acidic than benzoic acid (pKa ~4.2) .

- Thermal Stability : Fluorinated benzoic acids generally exhibit high thermal stability. 2-Fluoro-4-(trifluoromethyl)benzoic acid melts at 168–170°C, comparable to 4-fluorobenzoic acid (182–184°C), due to strong intermolecular interactions .

Biological Activity

2-Fluoro-4-(pentafluorosulfur)benzoic acid is a fluorinated aromatic compound that has garnered interest due to its unique structural features, particularly the presence of the pentafluorosulfanyl (SF5) group. This compound is part of a broader class of fluorinated compounds that have shown promising biological activities, including potential applications in pharmaceuticals and agrochemicals. This article aims to explore the biological activity of 2-Fluoro-4-(pentafluorosulfur)benzoic acid, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-4-(pentafluorosulfur)benzoic acid is characterized by:

- A benzoic acid core.

- A fluorine atom at the 2-position.

- A pentafluorosulfanyl group at the 4-position.

This unique configuration contributes to its reactivity and interaction with biological targets. The SF5 group is known for its electron-withdrawing properties, which can influence the compound's biological interactions.

The precise mechanism by which 2-Fluoro-4-(pentafluorosulfur)benzoic acid exerts its biological effects remains largely undocumented in current literature. However, compounds containing the SF5 moiety have been associated with various biological activities:

- Antimicrobial Activity : Research indicates that SF5-containing compounds exhibit antimicrobial properties, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

- Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit cyclooxygenases (COX), enzymes involved in inflammation pathways. Selective COX-2 inhibitors are particularly valuable in reducing inflammation without the gastrointestinal side effects associated with non-selective inhibitors .

- Antimalarial Potential : The SF5 group has been successfully incorporated into known antimalarial frameworks, enhancing their efficacy against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives of mefloquine with SF5 substitutions have shown comparable or improved IC50 values against this parasite .

Biological Activity Data

A summary of relevant biological activities associated with 2-Fluoro-4-(pentafluorosulfur)benzoic acid is presented in Table 1.

Case Studies

Several studies have explored the applications of pentafluorosulfanyl-containing compounds, providing insights into their potential therapeutic roles:

- Antimalarial Development : A study demonstrated that SF5-substituted mefloquine derivatives exhibited potent activity against Plasmodium falciparum, suggesting that similar modifications could enhance the efficacy of existing antimalarial drugs .

- Inflammation Research : Investigations into SF5-containing benzopyrans revealed their capacity to selectively inhibit COX-2, indicating potential as anti-inflammatory agents while minimizing side effects typical of broader COX inhibition .

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-4-(pentafluorosulfur)benzoic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves fluorination and sulfuration steps. A plausible route includes:

Fluorination : Introduce the fluorine substituent via electrophilic aromatic substitution (e.g., using Selectfluor™) or halogen exchange (e.g., KF in polar aprotic solvents) .

Sulfuration : Attach the pentafluorosulfur (-SF₅) group through radical-mediated sulfur insertion or nucleophilic displacement with SF₅-containing reagents (e.g., SF₅Cl under controlled conditions).

Carboxylic Acid Formation : Oxidize a methyl or hydroxymethyl precursor using KMnO₄ or CrO₃ in acidic media.

Q. Optimization Strategies :

Q. What analytical techniques are critical for characterizing 2-fluoro-4-(pentafluorosulfur)benzoic acid, and how should data be interpreted?

Methodological Answer : Key techniques include:

- NMR Spectroscopy :

- ¹⁹F NMR : Identify SF₅ and fluorine substituents via distinct chemical shifts (δ ~50–80 ppm for SF₅; δ ~-110 ppm for aromatic F) .

- ¹H/¹³C NMR : Resolve aromatic protons and confirm carboxylic acid proton exchange in D₂O.

- FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and S-F vibrations (~750–800 cm⁻¹).

- LC-MS/MS : Quantify trace impurities using MRM transitions (e.g., m/z 315 → 271 for the parent ion) .

Q. Data Interpretation :

- Cross-validate spectral data with computational simulations (e.g., Gaussian DFT for NMR shifts).

- Compare retention times with authentic standards in LC-MS to rule out matrix effects .

Q. How does the stability of 2-fluoro-4-(pentafluorosulfur)benzoic acid vary under different storage and experimental conditions?

Methodological Answer :

- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (expected >200°C due to SF₅ group robustness) .

- pH Sensitivity : Test solubility and integrity in buffers (pH 2–12). The carboxylic acid group may protonate below pH 4, altering solubility.

- Light Sensitivity : Conduct accelerated degradation studies under UV/visible light to assess photolytic pathways.

Q. Stabilization Strategies :

- Store in amber vials at -20°C under inert atmosphere.

- Use non-aqueous solvents (e.g., acetonitrile) for long-term storage .

Advanced Research Questions

Q. How does the SF₅ group influence the reactivity of 2-fluoro-4-(pentafluorosulfur)benzoic acid in cross-coupling reactions?

Methodological Answer : The SF₅ group is electron-withdrawing, which:

Q. Experimental Design :

- Screen ligands and bases to balance reactivity and steric hindrance.

- Use DFT calculations to predict regioselectivity in coupling reactions .

Q. What are the dominant degradation pathways of 2-fluoro-4-(pentafluorosulfur)benzoic acid in environmental matrices?

Methodological Answer :

- Hydrolytic Degradation : Monitor cleavage of SF₅ to SO₃F⁻ in aqueous media (pH-dependent; accelerate with NaOH at 60°C) .

- Microbial Degradation : Use soil slurry assays with LC-HRMS to identify biotransformation products (e.g., defluorinated metabolites).

Q. Analytical Workflow :

Q. How can computational modeling elucidate the interactions of 2-fluoro-4-(pentafluorosulfur)benzoic acid with biological targets?

Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) leveraging SF₅’s hydrophobicity.

- MD Simulations : Assess conformational stability in lipid bilayers (GROMACS; 100-ns trajectories).

Q. Validation :

- Correlate computational binding affinities with in vitro IC₅₀ assays .

- Compare electrostatic potential maps (MEPs) with crystallographic data .

Q. How should researchers address contradictions in reported solubility data for this compound?

Methodological Answer :

- Standardize Protocols : Use OECD 105 guidelines for shake-flask solubility tests in buffered solutions.

- Control Variables : Document temperature, ionic strength, and cosolvent effects (e.g., DMSO vs. ethanol).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.